molecular formula C38H46O8 B3030339 Isogambogenic acid CAS No. 887923-47-9

Isogambogenic acid

Cat. No.: B3030339
CAS No.: 887923-47-9
M. Wt: 630.8 g/mol
InChI Key: RCWNBHCZYXWDOV-SDNKGDDVSA-N
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Description

Isogambogenic acid is a naturally occurring compound extracted from the resin of the Garcinia hanburyi tree, commonly found in Southeast Asia. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology. This compound is known for its ability to induce autophagic cell death, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isogambogenic acid involves several steps, starting from the extraction of the resin from Garcinia hanburyi. The resin is then subjected to various chemical processes to isolate this compound. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. These methods are designed to maximize yield while maintaining the compound’s integrity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isogambogenic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more reactive intermediates, while reduction reactions can yield less reactive, more stable compounds .

Scientific Research Applications

Isogambogenic acid has a wide range of scientific research applications, including:

Mechanism of Action

Isogambogenic acid is structurally similar to several other compounds, including:

  • Gambogic acid
  • Neogambogic acid
  • Gambogenic acid
  • Isogambogenin
  • Desoxygambogenin

Uniqueness: What sets this compound apart from these similar compounds is its specific ability to induce autophagic cell death independently of apoptosis. This unique mechanism of action makes it particularly valuable in cases where cancer cells have developed resistance to apoptosis-inducing agents .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+/t24-,28+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWNBHCZYXWDOV-SDNKGDDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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